![molecular formula C44H49N5O7Si B2663951 5'-DMT-3'-TBDMS-Bz-rA CAS No. 81256-88-4](/img/structure/B2663951.png)
5'-DMT-3'-TBDMS-Bz-rA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-DMT-3’-TBDMS-Bz-rA is a phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection, for use in oligonucleotide synthesis . It is used in the preparation of adenosine-inosine monophosphate (cAIMP) analogs that activate stimulator of interferon genes (STING) .
Synthesis Analysis
The most extensively studied protecting group for the 2′-hydroxyl in conjunction with 5′-DMT protection in RNA synthesis is tert-butyl dimethylsilyl (TBDMS) . The Bz-rA CEP phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection is used in oligonucleotide synthesis .Molecular Structure Analysis
The molecular formula of 5’-DMT-3’-TBDMS-Bz-rA is C44H49N5O7Si . Its molecular weight is 788.0 g/mol . The IUPAC name is N - [9- [ (2 R ,3 R ,4 S ,5 R )-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [ tert -butyl (dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide .Wissenschaftliche Forschungsanwendungen
RNA Synthesis
“5’-DMT-3’-TBDMS-Bz-rA” is a phosphoramidite used in the synthesis of RNA . It contains a 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection . The 2’-OH group is protected by tBDMS (tert-butyl dimethylsilyl) . This compound is crucial in the production of sequence-specific RNA oligonucleotides .
RNA Interference (RNAi)
RNA interference (RNAi) is a biological process where RNA molecules inhibit gene expression. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in RNAi . This allows for the silencing of specific genes, which is useful in various research and therapeutic applications.
Target Validation
In drug development, target validation is a critical step to confirm the role of a target in a disease. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in target validation . This helps in understanding the role of specific genes in diseases.
Oligonucleotide Therapeutics
Oligonucleotide therapeutics involve the use of oligonucleotides to treat diseases. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in the development of these therapeutics .
Diagnostic Applications
“5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in diagnostic applications . These oligonucleotides can be used as probes to detect the presence of specific genes or mutations.
Gene Synthesis
Gene synthesis involves the artificial synthesis of genes. “5’-DMT-3’-TBDMS-Bz-rA” can be used to synthesize specific RNA oligonucleotides that are used in gene synthesis . This allows for the creation of genes with specific sequences, which is useful in various research applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPRMZLAAWKAPQ-GNECSJIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.